Nocardicin A

Übersicht

Beschreibung

Nocardicin A is a monocyclic beta-lactam antibiotic that belongs to the monobactam subclass. It is derived from the fermentation broth of a strain of actinomycetes known as Nocardia uniformis subsp. tsuyamenensis. This compound is stereochemically and biologically related to penicillin and cephalosporins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nocardicin A is produced through the fermentation of Nocardia uniformis subsp. tsuyamenensis. The biosynthesis involves the enzyme nocardicin-A epimerase, which catalyzes the formation of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps to isolate the antibiotic. These steps may include filtration, solvent extraction, and chromatographic techniques to ensure the purity and potency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Nocardicin A undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Efficacy

Nocardicin A demonstrates potent antimicrobial properties against various gram-negative pathogens. In vivo studies indicate that it is more effective than carbenicillin against infections caused by Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens, among others. Specifically, it has been shown to have a lower minimum inhibitory concentration (MIC) against these organisms compared to traditional beta-lactams, highlighting its potential as a therapeutic agent for resistant infections .

Resistance Mechanisms

One of the notable features of this compound is its stability against beta-lactamases, enzymes produced by bacteria that confer resistance to many beta-lactam antibiotics. This stability allows this compound to maintain its efficacy in environments where other antibiotics fail due to enzymatic degradation . Its unique structure, including a rare syn-oxime moiety, contributes to its resistance profile and effectiveness against resistant strains .

Clinical Studies

Clinical investigations have demonstrated this compound's effectiveness in treating infections in animal models. For instance, when administered subcutaneously in mice infected with gram-negative bacilli, it exhibited a strong therapeutic effect, outperforming several other antibiotics . This suggests that this compound could be a viable candidate for further development into clinical therapies for serious bacterial infections.

Gene Cluster Analysis

The biosynthesis of this compound involves a complex gene cluster that encodes nonribosomal peptide synthetases (NRPSs), which are crucial for the assembly of its peptide backbone. The gene cluster includes genes such as nocA and nocB, which are responsible for the production of the tripeptide core from amino acid precursors like p-hydroxy-L-phenylglycine and L-serine . Understanding this biosynthetic pathway is essential for biotechnological applications, including the production of analogs with enhanced properties.

Mutational Studies

Research involving mutational analysis of the nocardicin biosynthetic genes has provided insights into the roles of specific enzymes in the production process. For instance, disruption of certain genes within the cluster has allowed researchers to identify critical steps and optimize production conditions for this compound . These findings are pivotal for developing biotechnological methods to produce this compound at scale.

Industrial Production

The unique properties of this compound make it a candidate for industrial applications. Its ability to inhibit gram-negative bacteria can be harnessed in various sectors, including pharmaceuticals and agriculture. The ongoing research into optimizing its biosynthesis through recombinant DNA technology may lead to more efficient production methods that could reduce costs and increase availability .

Biocatalysis

This compound's biosynthetic enzymes may also serve as biocatalysts in chemical reactions. The study of microbial enzymes related to this compound production has implications for green chemistry practices, where such enzymes can facilitate environmentally friendly synthesis routes for pharmaceuticals and other chemicals .

Case Studies

Wirkmechanismus

Nocardicin A exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Nocardicin B: Shares structural similarities with Nocardicin A but differs in its biological activity.

Penicillin: A bicyclic beta-lactam antibiotic that is structurally and functionally related to this compound.

Cephalosporins: Another class of beta-lactam antibiotics that are related to this compound in terms of their mechanism of action and biological activity.

Uniqueness of this compound: this compound is unique due to its monocyclic beta-lactam structure, which provides resistance to beta-lactamase enzymes. This resistance makes it a valuable compound in the treatment of infections caused by beta-lactamase-producing bacteria .

Biologische Aktivität

Nocardicin A is a naturally occurring monocyclic beta-lactam antibiotic, derived from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamanensis. This compound has garnered attention due to its unique structure and biological activity, particularly against Gram-negative bacteria.

Chemical Structure and Properties

This compound features a distinctive monocyclic beta-lactam ring, which differentiates it from other beta-lactam antibiotics like penicillin and cephalosporins. Its chemical formula is , and it exhibits low toxicity in laboratory animals, making it a promising candidate for further therapeutic development .

Antimicrobial Spectrum

This compound demonstrates potent antimicrobial activity primarily against Gram-negative bacteria, with notable effectiveness against:

- Pseudomonas aeruginosa

- Proteus mirabilis

- Serratia marcescens

- Neisseria species

In vitro studies indicate that this compound's minimum inhibitory concentrations (MICs) against various strains of Pseudomonas aeruginosa are approximately half that of carbenicillin, showcasing its superior efficacy .

Summary of In Vitro Activity

| Bacteria | MIC (µg/ml) | Activity Level |

|---|---|---|

| Pseudomonas aeruginosa | 1.56 - 6.25 | Highly Sensitive |

| Proteus mirabilis | 3.13 - 12.5 | Sensitive |

| Serratia marcescens | 12.5 - 50 | Moderate Sensitivity |

| Staphylococcus spp. | >100 | Resistant |

| Escherichia coli | >100 | Resistant |

Table 1: In vitro activity of this compound against various bacterial strains

This compound exhibits bactericidal properties, primarily through the inhibition of bacterial cell wall synthesis. It is stable to beta-lactamase enzymes, which often confer resistance to other beta-lactam antibiotics. This stability allows this compound to remain effective even in the presence of resistant bacterial strains .

Synergistic Effects

Research has shown that this compound can act synergistically with serum bactericidal factors and polymorphonuclear leukocytes, enhancing its bactericidal activity against Pseudomonas aeruginosa, E. coli, and Proteus vulgaris. The presence of fresh serum significantly increases its effectiveness, suggesting potential for combination therapies in clinical settings .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Efficacy Against Clinical Isolates : A study demonstrated that this compound was effective against 48% of clinical isolates of Serratia marcescens, which are typically resistant to beta-lactam antibiotics .

- Influence of Culture Medium : The activity of this compound was found to be significantly influenced by the culture medium used in assays, indicating that environmental factors can affect its efficacy .

- Animal Model Studies : In animal models, this compound exhibited low toxicity and significant antimicrobial activity, supporting its potential for therapeutic use .

Eigenschaften

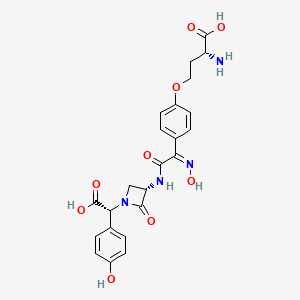

IUPAC Name |

(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNZOGJNVIFEBA-TWTPMLPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101375 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60134-71-6 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60134-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardicin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCARDICIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWV6T6M34F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.